molecular formula C16H17N5O2S2 B11048296 N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11048296
M. Wt: 375.5 g/mol
InChI Key: XKFKTXYKYXSWOO-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a benzothiophene ring and a tetrazole moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Attachment of the Tetrazole Group: The tetrazole moiety can be introduced via cycloaddition reactions using azides and nitriles.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The benzothiophene and tetrazole groups may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Benzothiophene Derivatives: Compounds with similar ring structures used in various therapeutic applications.

    Tetrazole Derivatives: Known for their use in pharmaceuticals, particularly as bioisosteres of carboxylic acids.

Uniqueness

N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the combination of its structural motifs, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H17N5O2S2/c22-25(23,14-7-5-13(6-8-14)21-11-17-19-20-21)18-9-12-10-24-16-4-2-1-3-15(12)16/h5-8,10-11,18H,1-4,9H2

InChI Key

XKFKTXYKYXSWOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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